molecular formula C18H19N3O3 B12359519 3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B12359519
M. Wt: 325.4 g/mol
InChI Key: AQYAIDFQBXXUCD-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure, which combines a naphthalene ring with a benzimidazole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-naphthoic acid with 2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide
  • 5-(2-hydroxy-3-naphthoylamino)benzimidazol-2-one
  • N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthamide

Uniqueness

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide stands out due to its unique combination of a naphthalene ring and an octahydrobenzimidazole moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-hydroxy-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-12-5-6-14-15(9-12)21-18(24)20-14/h1-4,7-8,12,14-15,22H,5-6,9H2,(H,19,23)(H2,20,21,24)

InChI Key

AQYAIDFQBXXUCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC4=CC=CC=C4C=C3O)NC(=O)N2

Origin of Product

United States

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